N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide
Overview
Description
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzodioxin ring, a sulfonyl group, a fluorophenyl group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 2,3-dihydro-1,4-benzodioxin and 4-fluorophenylamine. These intermediates undergo sulfonylation and subsequent coupling reactions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, coupling agents like EDCI or DCC, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Large-scale production may also utilize continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH~4~).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring may yield quinone derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the fluorophenyl and pyridinyl groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-chlorophenyl)-N-pyridin-3-ylglycinamide
- N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-bromophenyl)-N-pyridin-3-ylglycinamide
- N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-methylphenyl)-N-pyridin-3-ylglycinamide
Uniqueness
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5S/c22-15-3-5-17(6-4-15)25(14-21(26)24-16-2-1-9-23-13-16)31(27,28)18-7-8-19-20(12-18)30-11-10-29-19/h1-9,12-13H,10-11,14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLOCDDPSLNZIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)NC3=CN=CC=C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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